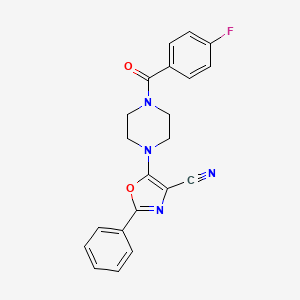

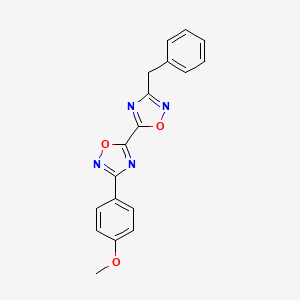

5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” is a complex organic molecule. It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of tyrosinase (TYR) from Agaricus bisporus (AbTYR) .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4-fluorobenzylpiperazine moiety. The InChI code for a similar compound, 4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile, is 1S/C18H16FN3O/c19-16-5-3-15(4-6-16)18(23)22-11-9-21(10-12-22)17-7-1-14(13-20)2-8-17/h1-8H,9-12H2 .Scientific Research Applications

Pharmacological Research

This compound is often explored for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers investigate its efficacy and safety in treating different diseases, including neurological disorders and cancers .

Neurotransmitter Modulation

Due to its ability to cross the blood-brain barrier, this compound is studied for its effects on neurotransmitter systems. It can modulate the activity of neurotransmitters such as serotonin and dopamine, which are crucial in the treatment of psychiatric and neurological disorders like depression, anxiety, and schizophrenia .

Enzyme Inhibition Studies

The compound is also used in enzyme inhibition studies, particularly targeting enzymes like tyrosinase. Tyrosinase inhibitors are significant in the treatment of hyperpigmentation disorders and melanoma. This compound’s structure allows it to bind effectively to the active sites of these enzymes, making it a valuable tool in biochemical research .

Cancer Research

In oncology, this compound is investigated for its potential anti-cancer properties. Its ability to interfere with cell proliferation and induce apoptosis in cancer cells makes it a promising candidate for developing new cancer therapies. Researchers focus on its mechanisms of action and its effectiveness against various cancer cell lines .

Chemical Biology

In chemical biology, this compound is used as a probe to study biological processes at the molecular level. Its fluorescent properties enable researchers to track its distribution and interaction within cells, providing insights into cellular functions and mechanisms.

Material Science

Beyond biological applications, this compound is also explored in material science. Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as sensors or catalysts. Researchers study its structural characteristics to design materials with enhanced performance.

These applications highlight the versatility and importance of 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile in scientific research. Each field leverages its unique properties to advance knowledge and develop new technologies.

If you have any specific questions or need further details on any of these applications, feel free to ask!

[Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors](https://chemistry-europe.onlinelibrary.wiley.com/doi/epdf/10.1002/cmdc.202100396) Buy (E)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile

properties

IUPAC Name |

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2/c22-17-8-6-16(7-9-17)20(27)25-10-12-26(13-11-25)21-18(14-23)24-19(28-21)15-4-2-1-3-5-15/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWJBYYAULAJQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B2676852.png)

![N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2676854.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B2676858.png)